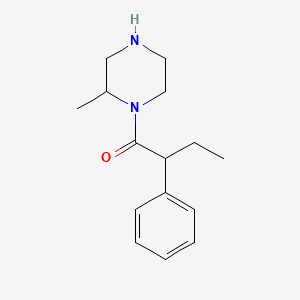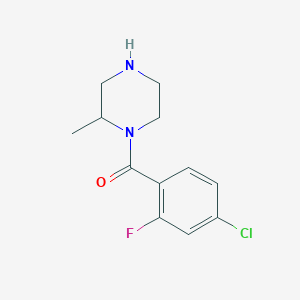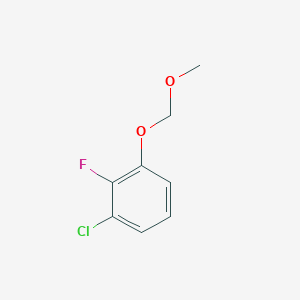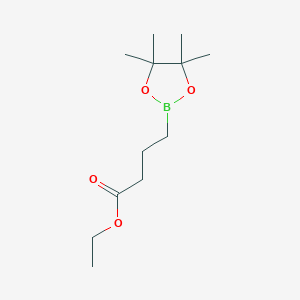![molecular formula C13H15F3N2O B6332436 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1240577-75-6](/img/structure/B6332436.png)
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a heterocyclic amine, attached to a trifluoromethyl group and a benzoyl group . The exact 3D structure would require more specific analysis tools.Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.27 . Other physical and chemical properties such as boiling point, density, and refractive index were not found in the available resources .科学研究应用
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of other organic molecules, and as a tool in drug discovery. This compound has also been used in the study of molecular biology and biochemistry, as it has been shown to have biological activity in vitro and in vivo. Additionally, this compound has been used in the study of enzyme inhibition and receptor binding, as well as in the study of protein-protein interactions.
作用机制
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is the respiratory system
Mode of Action
It is suggested that the compound may formhydrogen bonds with certain amino acids (Ser125, Tyr124, and Asp74) and stabilize its binding mode through π-π stacking interaction with Trp86 .
Biochemical Pathways
Given its potential interaction with the respiratory system , it may influence pathways related to respiration and energy production.
Result of Action
Its potential interaction with the respiratory system suggests it may influence respiratory function .
实验室实验的优点和局限性
The use of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, this compound is not toxic and has been shown to have biological activity in vitro and in vivo. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound and its mechanism of action is not yet fully understood. Additionally, its pharmacological activity has not been extensively studied, so its effects in different biological systems are not yet known.
未来方向
The use of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine in scientific research is still in its early stages, and there are many potential future directions. For example, further research is needed to better understand the mechanism of action of this compound and to determine its pharmacological activity in different biological systems. Additionally, further research is needed to explore the potential therapeutic applications of this compound and to develop new synthesis methods for the compound. Finally, further research is needed to explore the potential use of this compound in drug discovery and in the synthesis of other organic molecules.
合成方法
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine can be synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethylbenzoic acid with 2-methylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods, such as the reaction of 4-trifluoromethylbenzaldehyde with 2-methylpiperazine in the presence of a base, can also be used to synthesize this compound. Additionally, a one-pot synthesis of this compound can be achieved by the reaction of 4-trifluoromethylbenzaldehyde with 2-methylpiperazine in the presence of a Lewis acid, such as aluminum chloride.
属性
IUPAC Name |
(2-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-2-4-11(5-3-10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOPSOWHSOERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
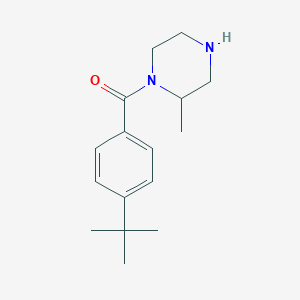
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

